

Thermochemical Profile of 3,4-Dimethyl-1-pentyne: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Dimethyl-1-pentyne

Cat. No.: B13617016

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This technical guide provides a summary of the available thermochemical data for the unsaturated hydrocarbon **3,4-Dimethyl-1-pentyne** (CAS No: 61064-08-2). Due to a lack of publicly available experimental data for this specific compound, this document presents theoretically calculated values and outlines the standard experimental protocols that would be employed for their empirical determination. This information is intended to serve as a valuable resource for professionals in research and development who require thermochemical data for modeling and process design.

Physicochemical and Thermochemical Data

The following tables summarize the key physicochemical and calculated thermochemical properties of **3,4-Dimethyl-1-pentyne**. These calculated values provide estimates that are useful for initial assessments and modeling purposes.

Table 1: General and Physicochemical Properties of **3,4-Dimethyl-1-pentyne**

Property	Value	Unit	Source
Molecular Formula	C7H12	-	[1] [2]
Molecular Weight	96.17	g/mol	[1]
IUPAC Name	3,4-dimethylpent-1-yne	-	[1]
Canonical SMILES	CC(C)C(C)C#C	-	
InChI Key	JDQKSTIAVKXRSK-UHFFFAOYSA-N	-	[2]
Normal Boiling Point (Tboil)	348.80	K	Joback Calculated Property [3]
Normal Melting Point (Tfus)	185.62	K	Joback Calculated Property [3]
Critical Temperature (Tc)	532.81	K	Joback Calculated Property [3]
Critical Pressure (Pc)	3356.75	kPa	Joback Calculated Property [3]
Critical Volume (Vc)	0.378	m ³ /kmol	Joback Calculated Property [3]

Table 2: Calculated Thermochemical Properties of **3,4-Dimethyl-1-pentyne**

Property	Symbol	Value	Unit	Source
Enthalpy of Formation (gas)	$\Delta fH^\circ_{\text{gas}}$	93.53	kJ/mol	Joback Calculated Property[3]
Standard Gibbs Free Energy of Formation	ΔfG°	226.25	kJ/mol	Joback Calculated Property[3]
Enthalpy of Vaporization	$\Delta_{\text{vap}}H^\circ$	30.26	kJ/mol	Joback Calculated Property[3]
Enthalpy of Fusion	$\Delta_{\text{fus}}H^\circ$	9.81	kJ/mol	Joback Calculated Property[3]
Ideal Gas Heat Capacity	$C_{\text{p,gas}}$	-	J/mol·K	[3]

Note: The ideal gas heat capacity ($C_{\text{p,gas}}$) is mentioned as a property in the data source, but a specific value is not provided.

Experimental Protocols

While experimental data for **3,4-Dimethyl-1-pentyne** is not readily available in the public domain, the following sections describe the standard methodologies that would be used to determine its thermochemical properties.

Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of an organic compound like **3,4-Dimethyl-1-pentyne** is typically determined indirectly through combustion calorimetry.

1. Sample Preparation and Purity Analysis:

- The **3,4-Dimethyl-1-pentyne** sample would be purified to a high degree, typically greater than 99.9 mol%, using techniques such as fractional distillation or preparative gas

chromatography.

- The purity of the sample is crucial and would be verified using analytical methods like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The water content would be determined by Karl Fischer titration.

2. Combustion Calorimetry:

- A precisely weighed sample of **3,4-Dimethyl-1-pentyne** would be placed in a sample holder (e.g., a platinum crucible) within a constant-volume bomb calorimeter.
- The bomb is then sealed and pressurized with a known excess of pure oxygen (typically around 3 MPa).
- The sample is ignited, and the complete combustion reaction is initiated. The combustion of **3,4-Dimethyl-1-pentyne** would proceed as follows: $C_7H_{12}(l) + 10 O_2(g) \rightarrow 7 CO_2(g) + 6 H_2O(l)$
- The temperature change of the surrounding water bath in the calorimeter is meticulously recorded with high-precision thermometers.
- The energy equivalent of the calorimeter (the heat capacity of the calorimeter system) is determined in separate calibration experiments using a substance with a known heat of combustion, such as benzoic acid.

3. Data Analysis:

- The gross heat of combustion (ΔU°) is calculated from the observed temperature rise and the energy equivalent of the calorimeter.
- Corrections are applied to account for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the Washburn corrections (to correct to standard states).
- The standard enthalpy of combustion (ΔcH°) is then calculated from the corrected energy of combustion.
- Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by applying the known standard enthalpies of formation of the combustion products (CO₂ and

H_2O) to the balanced chemical equation of combustion.

Determination of Heat Capacity

The heat capacity (C_p) of **3,4-Dimethyl-1-pentyne** in its liquid or solid state would be measured using adiabatic scanning calorimetry or differential scanning calorimetry (DSC).

1. Adiabatic Scanning Calorimetry:

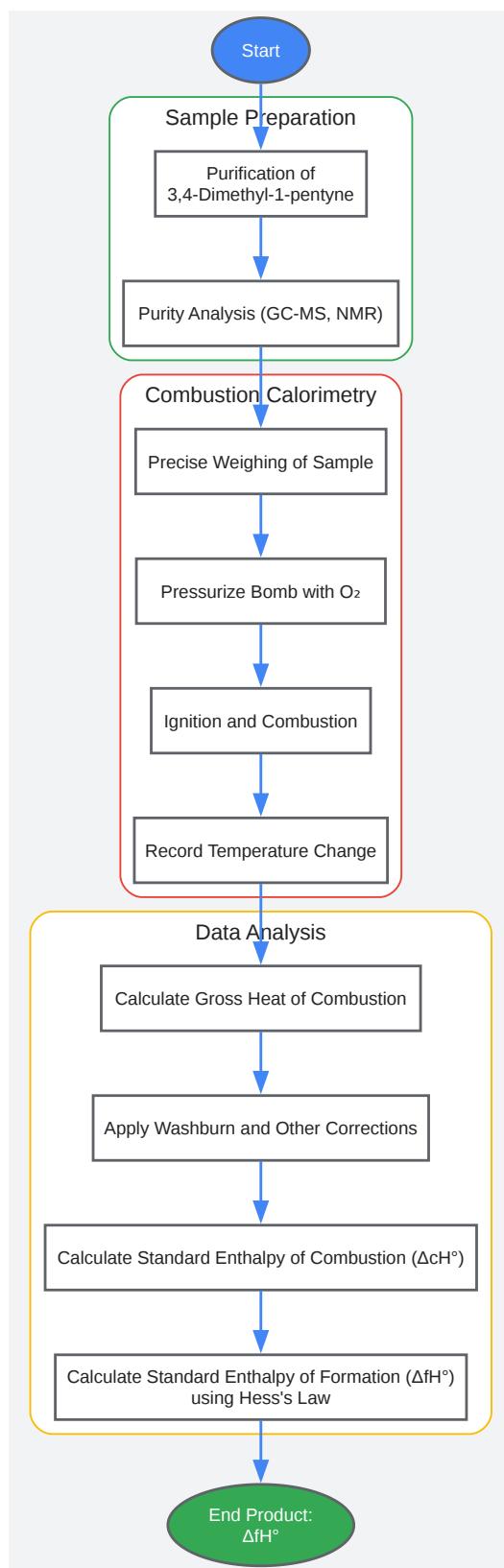
- A known mass of the sample is placed in a sealed sample container within a calorimeter that is maintained in an adiabatic shield.
- A measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded.
- The heat capacity is calculated from the amount of heat added and the observed temperature change.
- Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.

2. Differential Scanning Calorimetry (DSC):

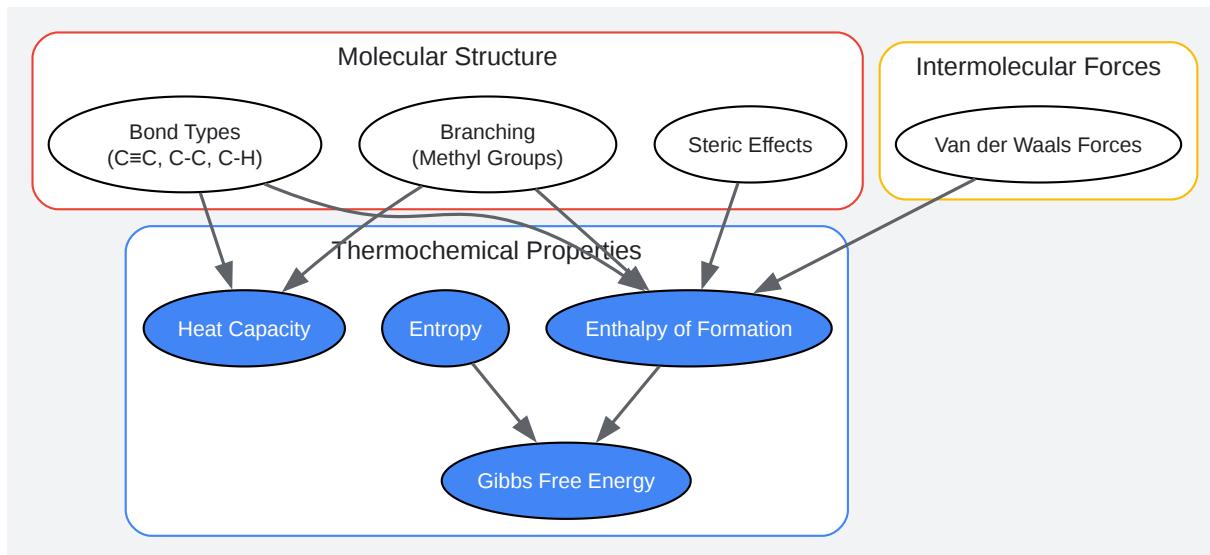
- A small, weighed sample is placed in a sample pan, and an empty reference pan is also prepared.
- Both pans are heated or cooled at a controlled rate in the DSC instrument.
- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is directly proportional to the heat capacity of the sample.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of the enthalpy of formation and a conceptual representation of the factors influencing thermochemical properties.

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Caption: Experimental workflow for determining the standard enthalpy of formation.



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Caption: Factors influencing the thermochemical properties of **3,4-Dimethyl-1-pentyne**.

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